molecular formula C12H11N3O B8511149 2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile

2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile

Cat. No. B8511149
M. Wt: 213.23 g/mol
InChI Key: WQUQSVZGVDFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-methyl-4-oxo-3,4-dihydro-6-quinazolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethyl-3-methyl-4-oxoquinazoline-6-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-3-11-14-10-5-4-8(7-13)6-9(10)12(16)15(11)2/h4-6H,3H2,1-2H3

InChI Key

WQUQSVZGVDFGBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C#N)C(=O)N1C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The substrate of 6-bromo-2-ethyl-3-methyl-3H-quinazolin-4-one (50.0 mg, 0.189 mmol), KCN (23.1 mg, 0.37 mmol), Pd (PPh3)4 (10.0 mg, 0.0094 mmol), and CuI (3.6 mg, 0.019 mmol) was added to a flask, which was flushed with N2. The solvent acetonitrile (2 ml) was added via syringe. The resulting mixture was irradiated at 170° C. for 2 hours in the SmithSynthesizer Microwave Reactor (Personal Chemistry) with vigorous agitation by a magnetic stirrer. The mixture was cooled to room temperature, diluted with ethyl acetate (5 ml), and then filtered through Celite. The filtrate was washed with water and brine, dried over anhydrous MgSO4, and concentrated by rotary evaporation. Purification was accomplished by HPLC (Gilson-215, 0.035% TFA in acetonitrile and 0.05% water as mobile phase). The product was collected and dried under reduced pressure to give 2-Ethyl-3-methyl-4-oxo-3,4-dihydro-quinazoline-6-carbonitrile (Yield 16.8 mg, 46.2%). 1H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, J=7.30 Hz), 2.85 (q, 2H, J=14.62, 7.30 Hz), 3.54 (s, 3H), 7.68 (d, 1H, J=8.58 Hz), 7.83 (dd, 1H, J=8.58, 2.02 Hz), 8.51 (d, 1H, J=2.02 Hz). MS/M/Z calc. 213.2, Found (ESI); 214.0 (M+1)+. Retention time 2.13 minutes.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
23.1 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
3.6 mg
Type
catalyst
Reaction Step One

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